molecular formula C17H19N3O B14922786 N'-[(E)-(2,3,5,6-tetramethylphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2,3,5,6-tetramethylphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B14922786
M. Wt: 281.35 g/mol
InChI Key: LYCYHRCKZAYWLM-VXLYETTFSA-N
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Description

N’~3~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]NICOTINOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). Hydrazones are known for their diverse biological and pharmacological activities, making them valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]NICOTINOHYDRAZIDE typically involves the condensation reaction between nicotinohydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.

Industrial Production Methods

In an industrial setting, the production of N’~3~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]NICOTINOHYDRAZIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and consistent production of the compound, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’~3~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]NICOTINOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’~3~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]NICOTINOHYDRAZIDE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N’~3~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]NICOTINOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N’~3~-[(E)-1-(2,6-Dichlorophenyl)Methylidene]-2-{[3-(Trifluoromethyl)Phenyl]Amino}Benzohydrazide: This compound has a similar hydrazone structure but with different substituents, leading to distinct chemical and biological properties.

    N’~3~-[(E)-1-(2,4-Dimethylphenyl)Methylidene]Nicotinohydrazide: Another hydrazone derivative with different substituents, offering unique reactivity and applications.

Uniqueness

N’~3~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]NICOTINOHYDRAZIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tetramethylphenyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O/c1-11-8-12(2)14(4)16(13(11)3)10-19-20-17(21)15-6-5-7-18-9-15/h5-10H,1-4H3,(H,20,21)/b19-10+

InChI Key

LYCYHRCKZAYWLM-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C)/C=N/NC(=O)C2=CN=CC=C2)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)C=NNC(=O)C2=CN=CC=C2)C)C

Origin of Product

United States

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